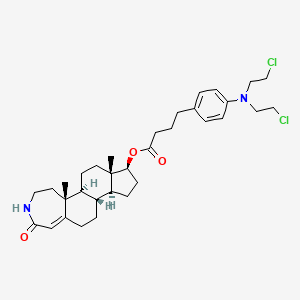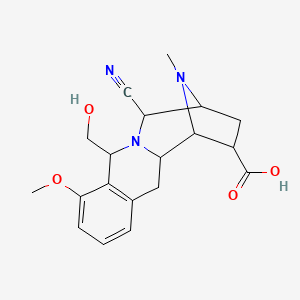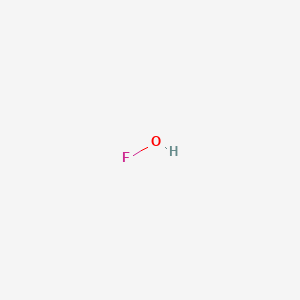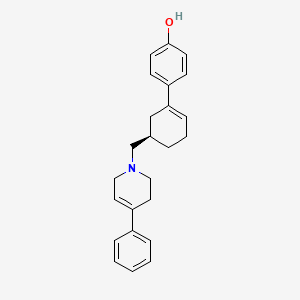
Phenol, 4-((5R)-5-((3,6-dihydro-4-phenyl-1(2H)-pyridinyl)methyl)-1-cyclohexen-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PD 147693 is a pharmacologically active metabolite of CI-1007, a compound known for its partial agonist activity at dopamine D2 and D3 receptors. This compound has been studied for its potential antipsychotic effects and its ability to modulate dopaminergic activity in the brain .
Preparation Methods
The synthesis of PD 147693 typically involves the metabolic conversion of CI-1007 in vivo CI-1007 undergoes hydroxylation to form PD 147693 the preparation of CI-1007, which is the precursor to PD 147693, involves several steps, including the formation of a maleate salt .
Chemical Reactions Analysis
PD 147693, as a metabolite, primarily undergoes metabolic reactions rather than chemical reactions in a laboratory setting. The primary reaction it undergoes is hydroxylation, which is a type of oxidation reaction. This reaction is facilitated by cytochrome P450 enzymes in the liver . The major product formed from this reaction is PD 147693 itself, derived from the parent compound CI-1007.
Scientific Research Applications
PD 147693 has been studied extensively in the context of its parent compound, CI-1007. It has shown potential in the treatment of schizophrenia and other psychiatric disorders due to its partial agonist activity at dopamine D2 and D3 receptors. Research has demonstrated its ability to inhibit dopamine neuron firing and reduce spontaneous locomotor activity in animal models . Additionally, PD 147693 has been evaluated for its effects on continuous avoidance behavior in monkeys, indicating its potential use in behavioral studies .
Mechanism of Action
PD 147693 exerts its effects by modulating dopaminergic activity in the brain. It acts as a partial agonist at dopamine D2 and D3 receptors, which means it can both activate and inhibit these receptors depending on the concentration of dopamine present. This dual activity helps to balance dopamine levels in the brain, which is crucial for the treatment of psychiatric disorders such as schizophrenia . The compound’s mechanism involves the inhibition of dopamine neuron firing and the reduction of dopamine synthesis and release in nerve terminals .
Comparison with Similar Compounds
PD 147693 is similar to other dopamine receptor agonists, such as CI-1007, its parent compound. Other similar compounds include risperidone, ziprasidone, olanzapine, quetiapine, and zotepine, which also target dopamine receptors but have different metabolic pathways and pharmacological profiles . What sets PD 147693 apart is its specific activity as a metabolite of CI-1007 and its unique pharmacokinetic properties, which contribute to its distinct therapeutic effects .
Properties
CAS No. |
163239-24-5 |
|---|---|
Molecular Formula |
C24H27NO |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
4-[(5R)-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]cyclohexen-1-yl]phenol |
InChI |
InChI=1S/C24H27NO/c26-24-11-9-21(10-12-24)23-8-4-5-19(17-23)18-25-15-13-22(14-16-25)20-6-2-1-3-7-20/h1-3,6-13,19,26H,4-5,14-18H2/t19-/m1/s1 |
InChI Key |
GHLIXCKZQCRDAX-LJQANCHMSA-N |
SMILES |
C1CC(CC(=C1)C2=CC=C(C=C2)O)CN3CCC(=CC3)C4=CC=CC=C4 |
Isomeric SMILES |
C1C[C@H](CC(=C1)C2=CC=C(C=C2)O)CN3CCC(=CC3)C4=CC=CC=C4 |
Canonical SMILES |
C1CC(CC(=C1)C2=CC=C(C=C2)O)CN3CCC(=CC3)C4=CC=CC=C4 |
Key on ui other cas no. |
163239-24-5 |
Synonyms |
1,2,3,6-tetrahydro-4-phenyl-1-((3-(4-hydroxyphenyl)-3-cyclohexen-1-yl)methyl)pyridine PD 147693 PD-147693 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


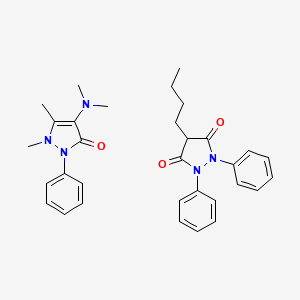
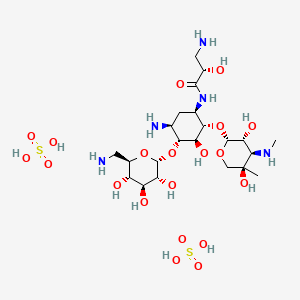
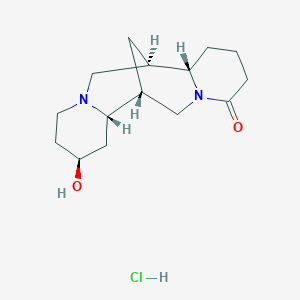

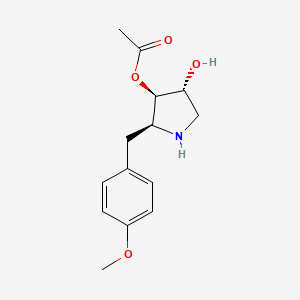
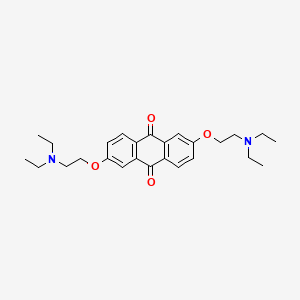
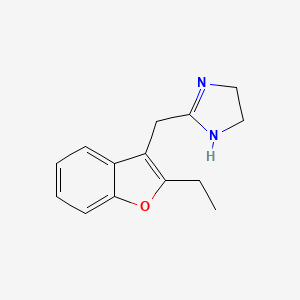


![[(7R,8S)-11-(dimethylaminomethylideneamino)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B1221293.png)

